2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, an indole moiety, and a dimethylphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Construction of the Pyridazinone Core: The pyridazinone ring can be formed through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Pyridazinone Derivatives: Compounds such as 6-phenylpyridazin-3(2H)-one have similar core structures and are studied for their medicinal properties.
Uniqueness
What sets 2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one apart is the combination of the indole, pyridazinone, and dimethylphenyl groups in a single molecule. This unique structure may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[1-(2,3-dihydroindol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C24H25N3O2/c1-4-21(24(29)26-14-13-18-7-5-6-8-22(18)26)27-23(28)12-11-20(25-27)19-15-16(2)9-10-17(19)3/h5-12,15,21H,4,13-14H2,1-3H3 |
InChI Key |
VTBBEJRABUFYDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C21)N3C(=O)C=CC(=N3)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.